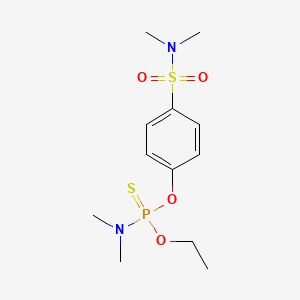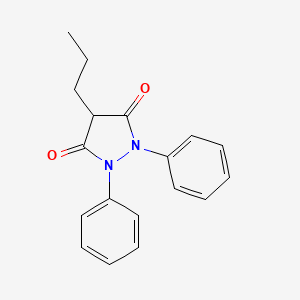
3,5-Pyrazolidinedione, 1,2-diphenyl-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 1,2-diphenyl-4-propyl- is a heterocyclic compound with significant importance in various fields of scientific research. Its molecular formula is C18H18N2O2, and it has a molecular weight of 294.35 g/mol . This compound is known for its unique chemical structure, which includes a pyrazolidinedione ring substituted with phenyl and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . Another method includes the condensation of aliphatic or aromatic carbonyl derivatives with 3,5-pyrazolidinedione . For instance, 1,2-diphenylhydrazine can react with diethyl allylmalonate in the presence of sodium to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as recrystallization from solvents like ethanol.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyrazolidinedione, 1,2-diphenyl-4-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxiranes.
Reduction: Reduction of 4-benzylidene derivatives yields benzyl derivatives.
Substitution: It can undergo substitution reactions with aryldiazonium salts to form arylazo derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, aryldiazonium salts, and various carbonyl derivatives . Reaction conditions often involve controlled temperatures and the use of solvents like glacial acetic acid .
Major Products
Major products formed from these reactions include oxiranes, benzyl derivatives, and arylazo derivatives .
Scientific Research Applications
3,5-Pyrazolidinedione, 1,2-diphenyl-4-propyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-pyrazolidinedione, 1,2-diphenyl-4-propyl- involves its interaction with specific molecular targets and pathways. For instance, phenylbutazone, a derivative of this compound, exerts its anti-inflammatory effects by inhibiting the enzyme cyclooxygenase, thereby reducing the synthesis of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione (Phenylbutazone): Known for its anti-inflammatory properties.
4-Allyl-1,2-diphenyl-3,5-pyrazolidinedione: Used in various research applications.
Uniqueness
What sets 3,5-pyrazolidinedione, 1,2-diphenyl-4-propyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
CAS No. |
6082-56-0 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,2-diphenyl-4-propylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-2-9-16-17(21)19(14-10-5-3-6-11-14)20(18(16)22)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
InChI Key |
FFVLWIPQVZKVDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


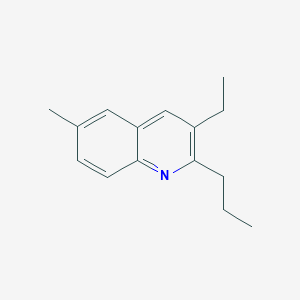
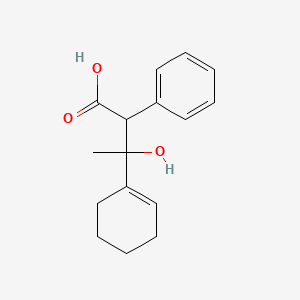
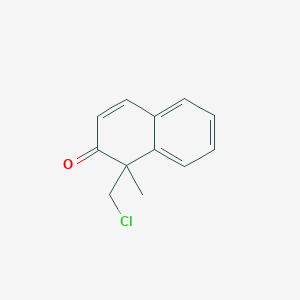
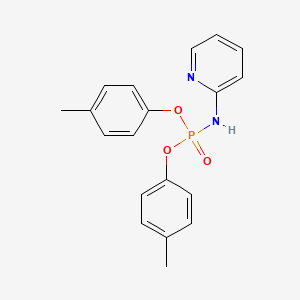
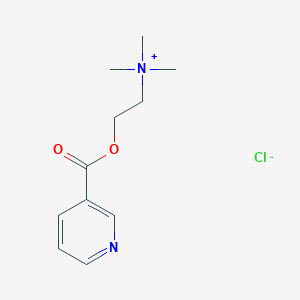
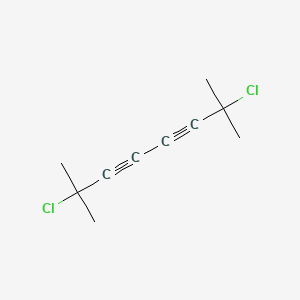
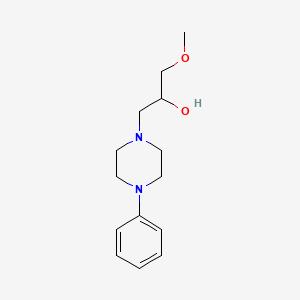
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
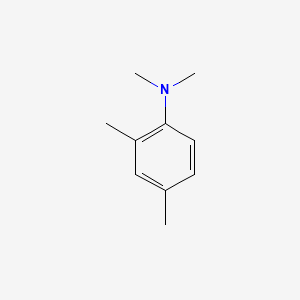

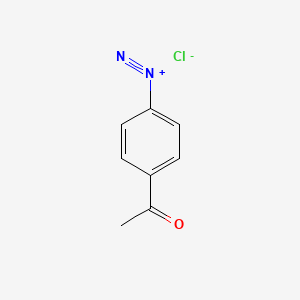
![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
